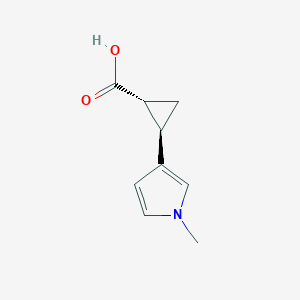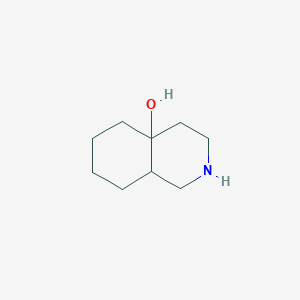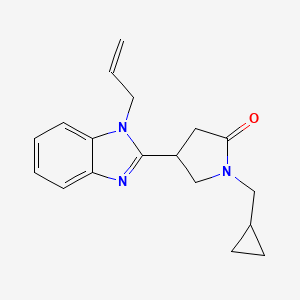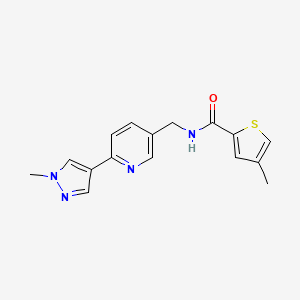
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene is a chemical compound with a molecular formula of C8H5Br2F2. It is commonly known as difluoromethylbenzene and is used in various scientific research applications. This compound has been synthesized using different methods, and it has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene is not well understood. However, it has been found to have several biochemical and physiological effects.
Biochemical and Physiological Effects:
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have several effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene has several advantages for lab experiments. It is easy to synthesize, and the yield is usually high. It is also relatively stable and can be stored for long periods without degradation. However, it has some limitations. It is toxic and can be hazardous if not handled properly. It is also expensive compared to other building blocks used in organic synthesis.
Orientations Futures
There are several future directions for the research on 1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene. One direction is to explore its potential as a drug candidate. Its inhibition of acetylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease. Another direction is to explore its potential as a building block for the synthesis of other difluoromethylated compounds. Its ease of synthesis and high yield make it a promising building block for the synthesis of new compounds with enhanced biological activity.
Conclusion:
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene is a chemical compound with several scientific research applications. It is easy to synthesize and has several biochemical and physiological effects. Its potential as a drug candidate and a building block for the synthesis of other compounds makes it a promising area of research for the future.
Méthodes De Synthèse
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene can be synthesized using different methods. One of the most common methods involves the reaction between 1,4-dibromo-2,5-dimethylbenzene and difluoromethyl lithium in the presence of a catalyst. The reaction is carried out in anhydrous tetrahydrofuran at low temperature. The yield of the product is usually high, and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene has been used in various scientific research applications. It is commonly used as a building block for the synthesis of other compounds. It has been used in the synthesis of difluoromethylated analogs of natural products, such as curcumin and resveratrol. These analogs have been found to have enhanced biological activity compared to their parent compounds.
Propriétés
IUPAC Name |
1,4-dibromo-2-(difluoromethyl)-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYLHHNVKLLCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

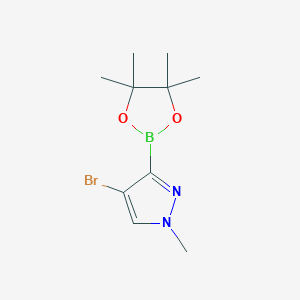
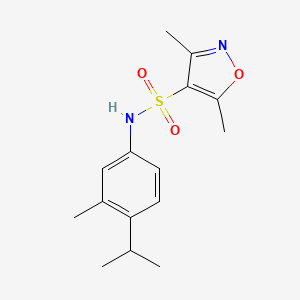
![N-(3-chlorophenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2747188.png)
![2-((1-(2-hydroxy-3-((3,3,5-trimethylcyclohexyl)oxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2747189.png)
![2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid](/img/structure/B2747192.png)
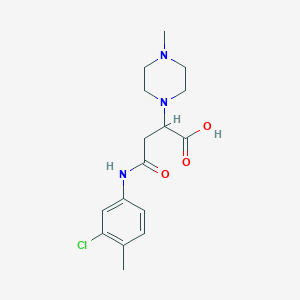

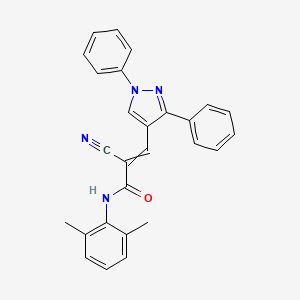
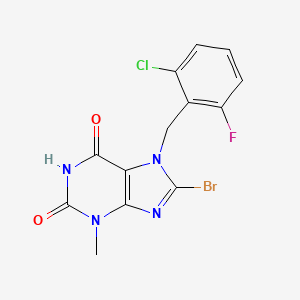
![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2747198.png)
